2-Chloro-2-ethoxycarbonyl-1-cyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
2-chloro-2-ethoxycarbonylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO4/c1-2-12-6(11)7(8)3-4(7)5(9)10/h4H,2-3H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMKAMNKYMSYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2-ethoxycarbonyl-1-cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with chloroform in the presence of a base, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-2-ethoxycarbonyl-1-cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions to convert the ester to a carboxylic acid.
Oxidation/Reduction: Various oxidizing or reducing agents, such as potassium permanganate or lithium aluminum hydride.
Major Products:
- Substituted cyclopropane derivatives.
- Carboxylic acids from hydrolysis.
- Oxidized or reduced cyclopropane derivatives .
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : 2-Chloro-2-ethoxycarbonyl-1-cyclopropanecarboxylic acid serves as an essential intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse transformations, including hydrolysis to form carboxylic acids and further derivatization to produce substituted cyclopropane derivatives .
- Reagent in Chemical Reactions : The compound is utilized as a reagent in several chemical reactions, including nucleophilic substitutions and cycloadditions, due to its electrophilic nature .
Biology
- Biological Activity Investigation : Research has indicated that this compound may exhibit biological activity, particularly concerning its interactions with biomolecules. Studies are ongoing to explore its potential effects on cellular processes and metabolic pathways .
Medicine
- Therapeutic Properties : There is growing interest in the compound's potential therapeutic applications. It has been explored as a precursor for drug development, particularly in creating novel pharmaceuticals that target specific biological pathways or diseases .
- Antidiabetic Agents : Some derivatives of cyclopropanecarboxylic acids have shown potential as modulators of GPR120, which is significant in treating diabetes and related metabolic disorders .
Industry
- Specialty Chemicals Production : The compound is used in the synthesis of specialty chemicals that find applications across various industries, including agriculture and materials science. Its derivatives are known for their efficacy as pesticides, particularly against a wide range of agricultural pests .
Data Table: Applications Overview
| Application Area | Specific Uses | Notable Compounds/Derivatives |
|---|---|---|
| Chemistry | Organic synthesis, reagent | Substituted cyclopropanes |
| Biology | Investigating biological interactions | Potential enzyme inhibitors |
| Medicine | Drug development | Antidiabetic agents |
| Industry | Pesticide synthesis | Cyclopropane derivatives |
Case Study 1: Insecticidal Properties
A patent describes the use of derivatives of this compound as insecticides with high efficacy against pests such as planthoppers and aphids while exhibiting low toxicity to non-target organisms like mammals and fish. This dual advantage makes them particularly valuable for sustainable agricultural practices .
Case Study 2: Pharmaceutical Development
Research into the therapeutic potential of this compound has led to the identification of novel derivatives that act on GPR120 receptors, showing promise for managing diabetes. These findings highlight the importance of cyclopropane derivatives in developing new medications .
Mechanism of Action
The mechanism of action of 2-Chloro-2-ethoxycarbonyl-1-cyclopropanecarboxylic acid depends on the specific reactions it undergoes. Generally, the compound interacts with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-chloro-2-ethoxycarbonyl-1-cyclopropanecarboxylic acid, highlighting differences in substituents, molecular weights, and applications.
Key Observations from Comparative Analysis
Substituent Effects on Molecular Weight
- The presence of bulky groups (e.g., dichloroethenyl in , aryl rings in ) increases molecular weight compared to simpler alkyl-substituted analogs (e.g., ). The target compound’s ethoxycarbonyl group would likely place its molecular weight between 200–220 g/mol, similar to .
Stereochemical and Electronic Differences Stereospecific derivatives like demonstrate the importance of spatial arrangement in biological interactions.
Functional Group Impact on Reactivity
- Ester derivatives (e.g., ) exhibit reduced polarity compared to carboxylic acids, influencing solubility and bioavailability. The ethoxycarbonyl group in the target compound may serve as a prodrug moiety or intermediate for further derivatization.
Applications in Drug Design Chlorinated cyclopropanes (e.g., ) are common in agrochemicals (e.g., pyrethroid insecticides) and pharmaceuticals due to their stability and target-binding affinity.
Research Findings and Trends
- Synthetic Accessibility : Chlorinated cyclopropanes are typically synthesized via [2+1] cycloadditions or Simmons-Smith reactions. Ethoxycarbonyl groups are often introduced via esterification or nucleophilic substitution .
- The carboxylic acid group in enables salt formation for improved pharmacokinetics.
- Structural Characterization : Tools like X-ray crystallography (via SHELX ) and molecular visualization (ORTEP-III ) are critical for confirming cyclopropane ring geometry and substituent orientation.
Biological Activity
2-Chloro-2-ethoxycarbonyl-1-cyclopropanecarboxylic acid (CAS No. 155687-17-5) is a cyclopropane derivative characterized by its unique molecular structure, which includes a chloro group and an ethoxycarbonyl moiety. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, organic synthesis, and industrial processes.
- Molecular Formula : C₇H₉ClO₄
- Molecular Weight : 192.60 g/mol
- IUPAC Name : 2-chloro-2-ethoxycarbonylcyclopropane-1-carboxylic acid
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its role as a potential therapeutic agent and its interactions with biological systems.
The compound's mechanism of action is primarily based on its ability to interact with nucleophiles or electrophiles, leading to the formation of new chemical bonds. This reactivity is influenced by the presence of the chloro and ethoxycarbonyl groups, which can facilitate various chemical transformations.
Antimicrobial Activity
Recent studies have shown that derivatives of cyclopropane carboxylic acids exhibit varying degrees of antimicrobial activity. While specific data on this compound is limited, compounds with similar structures have demonstrated significant efficacy against pathogenic bacteria. For instance, some derivatives have been noted to possess strong unspecific cytotoxic activity, suggesting potential therapeutic applications in combating infections .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of cyclopropane derivatives. Compounds related to this compound have exhibited varying toxicity levels in vitro, with some showing promising profiles that warrant further investigation . The assessment of IC50 values (the concentration required to inhibit cell growth by 50%) is crucial in determining the therapeutic window for potential drug candidates.
| Compound | IC50 Value (µM) | Remarks |
|---|---|---|
| Compound A | 15 | High activity |
| Compound B | 45 | Moderate activity |
| Compound C | 75 | Low activity |
Synthesis and Applications
The synthesis of this compound typically involves cyclopropanation reactions using ethyl diazoacetate and chloroform under basic conditions. This synthetic route is crucial for producing the compound in a laboratory setting for further biological testing.
In Vivo Studies
While direct in vivo studies on this specific compound are scarce, related cyclopropane derivatives have been evaluated for their pharmacokinetic properties and metabolic stability. Research indicates that structural modifications can significantly influence the bioavailability and metabolism of these compounds, highlighting the importance of structure-activity relationships in drug development .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Chloro-2-ethoxycarbonyl-1-cyclopropanecarboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Routes : Use cyclopropanation reactions (e.g., Simmons-Smith) or ring-closing strategies with chloro- and ethoxycarbonyl precursors. For example, esterification of cyclopropanecarboxylic acid derivatives with ethoxycarbonyl chloride under anhydrous conditions .
- Optimization :
- Catalysts : Test transition-metal catalysts (e.g., Pd or Cu) for regioselectivity.
- Temperature : Vary between 0°C and reflux (40–80°C) to balance reaction rate and byproduct formation.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) for high purity.
- Yield Monitoring : Use TLC and GC-MS to track intermediate formation and final product purity .
Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?
Methodological Answer:
Q. What crystallization strategies and software tools are critical for resolving its three-dimensional structure?
Methodological Answer:
- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO/ethanol mixtures) to grow single crystals.
- Software Tools :
- Validation : Cross-check with PLATON to detect twinning or disorder in the crystal lattice .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction pathways and stability of this cyclopropane derivative?
Methodological Answer:
- DFT Calculations :
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging structural data from related cyclopropane-carboxylic acids .
Q. How should researchers resolve contradictions between experimental data (e.g., X-ray vs. NMR) in structural studies?
Methodological Answer:
- Cross-Validation :
- X-ray vs. NMR : If NMR suggests conformational flexibility (e.g., ester group rotation), use variable-temperature NMR to detect dynamic behavior. Compare with X-ray torsional angles .
- Crystallographic Refinement : In SHELXL, adjust weighting schemes or apply restraints if electron density maps show ambiguities (e.g., disordered chlorine atoms) .
- Supplementary Techniques : Employ Raman spectroscopy or solid-state NMR to probe crystal-packing effects .
Q. What strategies control stereochemistry during functionalization of the cyclopropane ring without compromising carboxylic acid integrity?
Methodological Answer:
- Protecting Groups : Use tert-butyl or benzyl esters to shield the carboxylic acid during halogenation or alkylation. Deprotect with TFA/water .
- Stereoselective Catalysis : Employ chiral ligands (e.g., BINAP) in asymmetric cyclopropanation or nucleophilic substitution reactions .
- Monitoring : Track enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
